Cladocoran A

Description

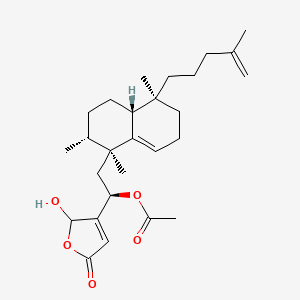

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H40O5 |

|---|---|

Molecular Weight |

444.6 g/mol |

IUPAC Name |

[(1R)-2-[(1S,2R,4aR,5S)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate |

InChI |

InChI=1S/C27H40O5/c1-17(2)9-7-13-26(5)14-8-10-22-21(26)12-11-18(3)27(22,6)16-23(31-19(4)28)20-15-24(29)32-25(20)30/h10,15,18,21,23,25,30H,1,7-9,11-14,16H2,2-6H3/t18-,21+,23-,25?,26+,27+/m1/s1 |

InChI Key |

LUZPPGGVQBQOEH-GNAIDZQBSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C(=CCC[C@]2(C)CCCC(=C)C)[C@@]1(C)C[C@H](C3=CC(=O)OC3O)OC(=O)C |

Canonical SMILES |

CC1CCC2C(=CCCC2(C)CCCC(=C)C)C1(C)CC(C3=CC(=O)OC3O)OC(=O)C |

Synonyms |

cladocoran A |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodology of Cladocoran a

Identification of the Marine Biological Source

Cladocora cespitosa (Mediterranean Coral) as the Primary Source

The stony coral Cladocora cespitosa, commonly known as cushion coral, is an endemic species to the Mediterranean Sea. wikipedia.org It is a significant reef-building coral in this region. wikipedia.org As with many marine invertebrates, corals are known to produce a diverse array of secondary metabolites, often as a defense mechanism or for communication. While various bioactive compounds have been isolated from different coral species, no studies have specifically reported the isolation of a compound named "Cladocoran A" from Cladocora cespitosa.

Ecological Context of Production by Cnidarians

Cnidarians, the phylum to which corals belong, are prolific sources of natural products with a wide range of biological activities. nih.gov These compounds, including terpenoids, alkaloids, and polyketides, are often produced by the coral itself or by symbiotic microorganisms. The production of such compounds is influenced by various ecological factors, including predation pressure, competition for space, and the need to deter fouling organisms. Without the identification of "this compound," its ecological role within Cladocora cespitosa remains unknown.

Extraction and Initial Characterization Techniques

Methodologies for Crude Extract Preparation

The initial step in the discovery of novel natural products from marine organisms like Cladocora cespitosa typically involves the collection of the organism followed by extraction with organic solvents. A general procedure would involve homogenizing the collected coral material and extracting it sequentially with solvents of increasing polarity, such as hexane, dichloromethane, and methanol, to obtain crude extracts. The choice of solvent is crucial for efficiently extracting compounds with different chemical properties.

Chromatographic Separation and Purification Protocols

Following the preparation of crude extracts, a series of chromatographic techniques are employed to separate the complex mixture of compounds and isolate individual molecules. These methods often include:

Column Chromatography: A preliminary separation step using silica (B1680970) gel or other stationary phases to fractionate the crude extract based on polarity.

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of compounds. Different types of HPLC columns (e.g., normal-phase, reverse-phase) can be utilized depending on the properties of the target compound.

Once a pure compound is isolated, its structure is typically elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Until a compound named "this compound" is officially reported and characterized in the scientific literature, any discussion of its specific isolation and characterization remains hypothetical.

Structural Elucidation and Chemo Configurational Analyses of Cladocoran a

Spectroscopic Methodologies for Structural Determination

Spectroscopic techniques are fundamental tools in the structural elucidation of complex natural products like Cladocoran A, providing crucial data on the compound's connectivity, functional groups, and stereochemistry. scribd.comintertek.com

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon and Proton Frameworks

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, plays a vital role in mapping the carbon-carbon and carbon-hydrogen frameworks of organic molecules. intertek.comhmdb.carsc.org For this compound, NMR data, including chemical shifts, coupling constants, and information from two-dimensional experiments like COSY, HSQC, and HMBC, were essential in piecing together the planar structure and relative configurations of certain centers. rsc.orgthieme-connect.comthieme-connect.comresearchgate.net Analysis of coupling constants and NOE (Nuclear Overhauser Effect) correlations were particularly important in determining the relative configuration of the decalin ring system. acs.org Comparison of experimental NMR data with predicted parameters, often calculated using density functional theory (DFT), has also been employed to support stereochemical assignments. researchgate.net

Mass Spectrometric Approaches for Molecular Insights

Mass spectrometry (MS) provides critical information regarding the molecular weight and fragmentation pattern of a compound, aiding in the determination of its molecular formula and the presence of specific substructures. intertek.comlibretexts.org Various mass spectrometric approaches, including techniques like FAB-MS and HRMS, have been applied in the study of this compound to obtain its molecular mass and elemental composition. thieme-connect.com Advanced mass spectrometry techniques have also been used in studies investigating the interaction of this compound with biological targets, providing insights into its molecular behavior. nih.govrsc.orghpcr.jpresearchgate.net

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are indispensable for determining the absolute configuration of chiral molecules. mdpi.comnih.govcas.cznih.gov For this compound, its optical rotation was measured, providing an initial indication of its chirality. acs.orgthieme-connect.com While the relative configuration of the decalin ring system was determined through NMR, the absolute configuration of certain stereocenters, such as the secondary hydroxyl group at C-18, was investigated using methods like the modified Mosher method. acs.org Chiroptical probes and computational analysis of ECD spectra are increasingly used for absolute configuration assignments, particularly for natural products. nih.govrsc.org

Evolution of this compound Structural Postulations

The structural understanding of this compound has undergone revisions since its initial isolation, highlighting the iterative nature of natural product structure elucidation.

Initial Proposed Structures and Analogies

Upon their isolation in 1998, Cladocorans A and B were proposed to have specific structures (initially referred to as 1 and 2). acs.orgnih.govacs.orgfrontiersin.org These sesterterpenoids were noted as having a unique carbon skeleton and were regarded as analogues of dysidiolide (B1245104), another natural product known for its biological activity. acs.orgnih.gov The initial structural proposals were based on spectroscopic data available at the time. mdpi.com

Subsequent Structural Revisions and Absolute Configuration Elucidation

Following the initial proposals, doubts arose regarding the correctness of the assigned structures. acs.orgnih.govacs.org Synthetic efforts aimed at synthesizing the proposed structures revealed that the physical and spectroscopic properties of the synthetic compounds did not match those of the natural products. acs.orgmdpi.comthieme-connect.com114.55.40 This discrepancy necessitated a structural revision for both this compound and B. acs.orgnih.govacs.orgmdpi.com

Through further research, including total synthesis and detailed spectroscopic comparisons, the structures of Cladocorans A and B were revised. acs.orgnih.govacs.orgmdpi.com It was established that Cladocoran B is an olefinic regioisomer of dysidiolide, and this compound is its acetate (B1210297) derivative. acs.orgnih.govacs.orgmdpi.com The revised structures were confirmed by the congruence of the spectroscopic data between the synthesized compounds and the natural products. acs.org While the relative configuration of the decalin ring system was determined based on NMR data, the absolute configuration of the C-18 hydroxyl group was investigated using the modified Mosher method. acs.org The total synthesis efforts by multiple research groups played a crucial role in clarifying and confirming the correct structures and contributing to the understanding of their absolute configurations. acs.orgmdpi.comthieme-connect.comuni-muenchen.demdpi.com

Compound Information

| Compound Name | PubChem CID |

| This compound | 10917258 |

Data Tables

While detailed, comprehensive NMR and MS data for this compound across all reported studies are extensive and presented within the primary literature, key types of data that contributed to its structural elucidation include:

Table 1: Representative Spectroscopic Data Types Used in this compound Elucidation

| Spectroscopic Method | Type of Information Provided | Relevance to this compound Structure |

| ¹H NMR | Proton environments, coupling constants, connectivity | Mapping proton framework, relative stereochemistry of rings |

| ¹³C NMR | Carbon environments, types of carbons | Mapping carbon framework, functional groups |

| COSY | Proton-proton correlations | Identifying coupled protons, connectivity |

| HSQC | One-bond proton-carbon correlations | Assigning protons to carbons |

| HMBC | Long-range proton-carbon correlations | Connecting separate structural fragments |

| NOESY/ROE(S)Y | Spatial proximity of protons | Determining relative stereochemistry, conformation |

| Mass Spectrometry | Molecular weight, fragmentation pattern | Molecular formula, presence of substructures |

| Optical Rotation | Direction and magnitude of light rotation | Indication of chirality |

| ECD | Differential absorption of circularly polarized light | Absolute configuration |

Comparative Structural Analysis with Related Sesterterpenoids

This compound belongs to the class of sesterterpenoids, which are natural products containing 25 carbon atoms, often derived from two and a half terpene units. uni-muenchen.de These compounds exhibit significant structural diversity and biological activities. uni-muenchen.de Comparative structural analysis places this compound alongside other sesterterpenoids, revealing common motifs and distinct variations that contribute to their unique properties.

Structural Homology with Dysidiolide and Other γ-Hydroxybutenolides

This compound shares significant structural homology with dysidiolide, another sesterterpenoid natural product. uni-muenchen.dersc.org Both compounds feature a γ-hydroxybutenolide moiety as a key structural element. frontiersin.orgnio.res.in This furan-2-one ring system with a hydroxyl group at the γ-position is a common pharmacophoric group found in many bioactive marine natural products, including other sesterterpenes like manoalide (B158911) and cacospongionolides. nio.res.in

Initial structural assignments for this compound and its analogue, cladocoran B, were later revised through total synthesis by independent research groups. nih.govuni-muenchen.de These synthetic efforts confirmed that cladocoran B is an olefinic regioisomer of dysidiolide, and this compound is the acetate derivative of cladocoran B. nih.govmdpi.com This indicates a close structural relationship, differing primarily in the location of an alkene within the decalin system and the presence of an acetate group in this compound. nih.govuni-muenchen.de

The γ-hydroxybutenolide core is considered a significant structural feature often involved in the biological activities of these sesterterpenoids. frontiersin.orgnio.res.in Studies have shown that the presence of this moiety can significantly enhance antitumor activity compared to structures lacking this feature. frontiersin.org

Analysis of the Methylene-Cycloalkylacetate (MCA) Scaffold

The methylene-cycloalkylacetate (MCA) scaffold is a structural motif observed in various natural products and synthetic compounds, including terpenoids. acs.orgacs.orgresearchgate.net While this compound itself is a sesterterpenoid, the MCA scaffold is relevant in the context of related compounds and synthetic approaches to this class of molecules, particularly those derived from precursors like ent-halimic acid. mdpi.comresearchgate.net

Research into MCA-based compounds has highlighted the scaffold's potential as a pharmacophore for neurotropic activity. acs.orgresearchgate.netacs.org The alkene element within the cycloalkylacetate core has been indicated as a facilitating factor for this activity. acs.orgacs.org Although the direct presence and role of a distinct, isolated MCA scaffold within the complete structure of this compound is not explicitly detailed as a separate moiety in the provided search results, the broader context of MCA structures in related terpenoids, especially those synthesized from ent-halimic acid (a starting material used in the synthesis of this compound and B), suggests its relevance in understanding the structural landscape of this compound family. mdpi.comresearchgate.netthieme-connect.com Many synthesized intermediates in the routes starting from ent-halimic acid methyl ester, used to access cladocoran derivatives, possess the MCA fragment. mdpi.com

Data Tables

While detailed spectroscopic data (e.g., full NMR assignments, IR, MS) for this compound were mentioned as being used for its structural elucidation nih.govfigshare.com, comprehensive tables of this data were not directly available in the search snippets. However, the molecular formulas and weights for this compound and dysidiolide, key compounds in the comparative analysis, can be compiled.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₂₇H₄₀O₅ | 444.2876 (calculated) thieme-connect.com |

| Dysidiolide | C₂₅H₃₈O₄ | 402.57 drugfuture.com, 402.5668 ncats.io |

Note: The molecular weight for this compound is based on the calculated value from HRMS data in one study thieme-connect.com. Dysidiolide's molecular weight is reported consistently across multiple sources drugfuture.comncats.io.

Chemical Synthesis and Analog Generation Strategies for Cladocoran a

Semisynthesis and Total Synthesis Endeavors

While a total synthesis of the originally proposed structures of cladocoran A and B was reported, leading to their structural revision, the term "total synthesis" for the revised structure of this compound has also been used in the literature. nih.govacs.org Semisynthetic routes, particularly those starting from ent-halimic acid, have been explored to access this compound and its analogues. mdpi.comthieme-connect.comrsc.orgrsc.org

Synthetic Routes Towards Proposed this compound Structures

Initial synthetic efforts were directed towards the structures initially proposed for this compound and B. acs.orgthieme-connect.com The synthesis of these supposed structures from ent-halimic acid was achieved. thieme-connect.com However, comparison of the physical and spectroscopic data of the synthetic compounds with the natural products revealed that the proposed structures were incorrect, necessitating a structural revision. nih.govacs.orgthieme-connect.com The synthesis of compounds corresponding to the revised structures of this compound and B was subsequently undertaken, confirming the revised assignments. nih.govacs.org

Methodologies Utilizing ent-Halimic Acid as a Precursor

Ent-halimic acid, a bicyclic diterpene abundant in Halimium viscosum, has served as a key starting material for the synthesis of this compound analogues and related sesterterpenoids. mdpi.comthieme-connect.comnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net The structural analogy between ent-halimic acid and the decalin fragment of this compound makes it a suitable precursor. thieme-connect.com Synthetic strategies starting from ent-halimic acid methyl ester have involved the manipulation of side chains to introduce the γ-hydroxybutenolide moiety and control the stereochemistry at key positions. thieme-connect.com For instance, a key intermediate derived from ent-halimic acid methyl ester was accessed through a degradation sequence and elongation of the carbon chain. mdpi.com The γ-hydroxybutenolide moiety has often been introduced through the oxidation of a furan (B31954) ring, a transformation that can be achieved following methodologies such as Faulkner's. thieme-connect.comacs.org The Kornblum-DeLaMare rearrangement has also been utilized as a key step to reveal the butenolide in the synthesis of this compound analogues. rsc.orgrsc.org

Stereoselective Synthetic Approaches to Sesterterpenoids

The synthesis of sesterterpenoids, including this compound, involves the establishment of multiple stereogenic centers. Stereoselective synthetic approaches are crucial to control the relative and absolute configurations of these centers. core.ac.ukuni-muenchen.de While specific details on stereoselective methods solely focused on this compound synthesis are intertwined with the general routes from ent-halimic acid, the literature highlights the importance of controlling stereochemistry in the synthesis of sesterterpenoid γ-hydroxybutenolides. mdpi.comthieme-connect.comnih.govacs.org The synthesis of epimers, discussed in Section 4.2.2, is a direct example of studies addressing the impact of stereochemistry on the properties and activities of this compound related structures. mdpi.comnih.govacs.org

Design and Preparation of this compound Derivatives and Analogues

The synthesis of this compound derivatives and analogues has been pursued to explore the structural requirements for biological activity and to identify compounds with potentially improved properties. mdpi.comnih.govfrontiersin.org These efforts involve targeted structural modifications and the synthesis of stereoisomers.

Structural Modifications Targeting Specific Pharmacophoric Moieties

This compound and related sesterterpenoids often contain a γ-hydroxybutenolide moiety, which is considered a significant structural feature potentially involved in their biological activities. mdpi.comthieme-connect.comfrontiersin.org Structural modifications have been introduced in the synthesis of analogues, including variations in the position of the γ-hydroxybutenolide or furan fragments within the molecule. mdpi.comfrontiersin.org Other modifications have involved bioconjugation with lipids, such as fatty acids, to create hybrid molecules. frontiersin.orgnih.gov These modifications aim to probe the role of different parts of the molecule in its interaction with biological targets.

Synthesis of Diastereomers and Epimers for Activity Profiling

The synthesis of diastereomers and epimers of this compound and its analogues has been undertaken to study the influence of stereochemistry on their biological activity. mdpi.comthieme-connect.comnih.govacs.org For example, the synthesis of epimers at C18 of ent-cladocoran A and B analogues has been reported. mdpi.comnih.govacs.org this compound itself exists as a mixture of epimers at C20. thieme-connect.comthieme-connect.com The ability to synthesize specific diastereomers and epimers allows for the evaluation of how subtle changes in three-dimensional structure impact activity, contributing to structure-activity relationship studies. mdpi.comnih.gov

Investigation of Biological Activities and Molecular Mechanisms of Cladocoran a

Anti-Inflammatory Activities

Cladocoran A exhibits significant anti-inflammatory activity, primarily mediated through its potent inhibition of secretory phospholipase A2 (sPLA2) enzymes. nih.gov Secretory phospholipases A2 are a family of enzymes crucial in the initiation of the inflammatory cascade through the hydrolysis of phospholipids (B1166683), releasing free fatty acids like arachidonic acid, which are precursors to pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.govresearchgate.netijbs.com Targeting sPLA2 is therefore a key strategy in the development of anti-inflammatory agents.

Inhibition of Secretory Phospholipase A2 (sPLA2)

Studies have demonstrated that this compound is a potent inhibitor of human group IIA phospholipase A2 (sPLA2-IIA), an enzyme strongly implicated in various inflammatory conditions including rheumatoid arthritis, septic shock, psoriasis, and asthma. nih.govresearchgate.net The inactivation of sPLA2-IIA by this compound provides a molecular basis for its observed anti-inflammatory properties. nih.gov

Research suggests that this compound inhibits sPLA2-IIA through a competitive inhibition mechanism. nih.govresearchgate.net This process is guided by a noncovalent molecular recognition event, where this compound binds to the enzyme's active site, competing with the natural phospholipid substrate. nih.govresearchgate.net This binding prevents the enzyme from accessing and hydrolyzing its substrate, thereby blocking the release of pro-inflammatory fatty acids.

A key structural feature of this compound is its γ-hydroxybutenolide ring. This moiety plays a crucial role in the interaction with the sPLA2-IIA enzyme. nih.govresearchgate.net The γ-hydroxybutenolide ring is involved in chelating the catalytic calcium ion located within the enzyme's active site. nih.govresearchgate.net This chelation is a significant factor in the inhibitory mechanism, disrupting the enzyme's ability to perform catalysis, as the calcium ion is essential for substrate binding and hydrolysis. ijbs.com

The inhibition mechanism involves specific molecular recognition events between this compound and the sPLA2-IIA enzyme. nih.govresearchgate.net These interactions are primarily noncovalent, involving various van der Waals and electrostatic complementarities within the enzyme's active site. publicationslist.org The chelation of the catalytic calcium ion by the γ-hydroxybutenolide moiety is a central aspect of this molecular recognition, effectively neutralizing the ion's role in the catalytic process. nih.govresearchgate.net

Anti-Proliferative and Anti-Oncogenic Research

This compound and structurally related sesterterpenoids containing the γ-hydroxybutenolide scaffold have demonstrated anti-proliferative activity against various cancer cell lines. nio.res.inmdpi.comfrontiersin.orgacs.org This suggests potential anti-oncogenic properties. Research has explored the ability of these compounds to inhibit the growth of different tumor cell types.

Studies have shown that this compound analogues can inhibit the proliferation of human leukemic and solid tumor cell lines with IC50 values typically in the low micromolar range. mdpi.comacs.org For instance, some sesterterpenolides structurally related to this compound inhibited cellular proliferation of several human leukemic and solid tumor cell lines with IC50 values around 2 µM. mdpi.comacs.org Another related compound showed moderate anti-proliferative activity against the A2780 ovarian cell line with an IC50 value of 8.7 µM. nio.res.in

Inhibition of Cellular Proliferation in Cancer Cell Lines

Research has demonstrated that this compound exhibits inhibitory effects on the proliferation of various human cancer cell lines. Synthesized sesterterpenolides, including those structurally related to this compound and B (specifically 15,18-bisepi-ent-Cladocoran A and B, and 15-epi-ent-Cladocoran A and B), have shown significant inhibition of cellular proliferation in a number of human leukaemic and solid tumor cell lines. acs.orgnih.govresearchgate.netacs.org These synthesized compounds demonstrated IC₅₀ values of approximately 2 µM against these cell lines. acs.orgnih.govacs.org Studies on synthetic analogs of dysidiolide (B1245104), which include structures related to this compound, have also shown significant tumor cell growth inhibition in the low micromolar range (0.9–7.9 μM) in cell lines such as HeLa, HL-60, HT-29, and A549. mdpi.comnih.govfrontiersin.org In one study, this compound itself (referred to as CLD A, compound 7) was reported to inhibit the proliferation of human melanoma A375 cells in a concentration-dependent manner with an IC₅₀ value of 20.6 ± 0.8 µM. sci-hub.se

Table 1: Inhibition of Cellular Proliferation by this compound and Related Sesterterpenoids

| Compound | Cell Lines Tested | IC₅₀ (approx.) | Reference |

| Synthesized this compound/B analogues | Human leukaemic and solid tumor lines | ~2 µM | acs.orgnih.govacs.org |

| Synthetic dysidiolide analogs (including related to this compound) | HeLa, HL-60, HT-29, A549 | 0.9–7.9 µM | nih.govfrontiersin.org |

| This compound (CLD A, compound 7) | Human melanoma A375 | 20.6 ± 0.8 µM | sci-hub.se |

Note: IC₅₀ values represent the concentration required for 50% inhibition of cell proliferation.

Potential Modulatory Effects on Cell Cycle Regulatory Proteins

This compound's structural similarity to dysidiolide has led to investigations into its potential to modulate cell cycle regulatory proteins, particularly protein phosphatases. mdpi.comacs.org

Analogous Activity to Dysidiolide on Protein Phosphatase cdc25A

Dysidiolide is known as an inhibitor of protein phosphatase cdc25A, an enzyme crucial for cell cycle progression and proliferation. mdpi.comnio.res.inresearchgate.netacs.orgacs.org this compound, being a structural analogue of dysidiolide, has been found to exert inhibition of the same enzyme, protein phosphatase cdc25A. sci-hub.secore.ac.uk One study reported an IC₅₀ value of 0.78 ± 0.06 µM for this compound's inhibition of cdc25A. sci-hub.se This analogous activity suggests that this compound may interfere with cell cycle regulation by targeting cdc25A, similar to the mechanism of action observed for dysidiolide. mdpi.comacs.org

Other Investigated Biological Potentials

Beyond its effects on cancer cell proliferation and cell cycle regulation, other potential biological activities of this compound and related compounds have been explored.

Protease Inhibitory Effects

This compound, along with Cladocoran B, has been reported to show protease inhibitor activity. actascientific.comactascientific.com Additionally, sesterterpenoids structurally related to cladocorans have demonstrated inhibitory activity against secretory phospholipase A₂ (sPLA₂), an enzyme involved in inflammatory processes. mdpi.comactascientific.com One study indicated that cladocorans A and B showed potent anti-inflammatory activity attributed to the inhibition of sPLA₂ with IC₅₀ values ranging from 0.8 to 1.9 µM. mdpi.com The binding mode of this compound to human group IIA phospholipase A₂ has been studied, revealing a peculiar dual binding mechanism that contributes to its anti-inflammatory activity. researchgate.netresearchgate.net

Neurotrophic Activity Exploration

While not directly studied for this compound specifically in the provided search results, the structural scaffold present in this compound, the methylene-cycloalkylacetate (MCA) fragment, has been reported as a potential pharmacophore for neurotrophic activity. nih.govresearchgate.net Natural diterpenoids containing the MCA fragment are being reviewed for their potential as neurotrophic lead compounds, although they also exhibit other activities like antitumor effects. nih.gov This suggests a potential avenue for exploring neurotrophic effects of this compound based on its structural features.

Antimalarial and Antifouling Research Considerations (based on source organism)

The source organism of this compound, the Mediterranean coral Cladocora cespitosa, and other marine organisms producing similar sesterterpenoids, have been investigated for various biological activities, including antimalarial and antifouling properties. While direct evidence for this compound itself possessing significant antimalarial activity is not strongly highlighted in the provided snippets, other marine natural products, including sesterterpenoids from different sources, have shown antimalarial effects. researchgate.netacs.orgvliz.be Similarly, the γ-hydroxybutenolide moiety, a key feature of this compound, has been explored in compounds with antifouling activity. nio.res.inacs.org The toxicity displayed by Cladocora cespitosa may be partly attributed to compounds like this compound and B, which could contribute to defense mechanisms, including potentially against fouling organisms. researchgate.net Research on terpenoids from marine invertebrates has shown examples of antifouling activity. researchgate.net

Table 2: Other Investigated Biological Potentials

| Activity | Findings Related to this compound or Analogues | Reference |

| Protease Inhibition | Reported for this compound and B. actascientific.comactascientific.com | actascientific.comactascientific.com |

| sPLA₂ Inhibition | Potent inhibition by cladocorans A and B (IC₅₀ 0.8–1.9 µM). mdpi.com Dual binding mechanism studied for this compound. researchgate.netresearchgate.net | mdpi.comactascientific.comresearchgate.netresearchgate.net |

| Neurotrophic Activity | MCA scaffold present in this compound is a potential pharmacophore for neurotrophic activity. nih.govresearchgate.net | nih.govresearchgate.net |

| Antimalarial Potential | Source organism and related marine compounds show antimalarial activity. | researchgate.netacs.orgvliz.be |

| Antifouling Potential | γ-hydroxybutenolide moiety and source organism toxicity linked to antifouling considerations. | nio.res.inacs.orgresearchgate.net |

Cellular and Sub-Cellular Mechanism of Action Studies

Investigations into the mechanism of action of this compound have focused on its effects at the cellular and sub-cellular levels to understand how it exerts its observed biological activities. nih.govresearchgate.netnih.govelifesciences.orgfrontiersin.orgnih.govbiorxiv.org These studies aim to elucidate the specific proteins or enzymes it interacts with and the downstream signaling events that are consequently modulated. researchgate.netnih.govyoutube.com

Biochemical Pathway Modulation

This compound has been shown to exert its anti-inflammatory effects primarily through the inhibition of secretory phospholipase A₂ (sPLA₂). mdpi.comnio.res.inresearchgate.net Secretory PLA₂ enzymes play a crucial role in the initiation of the inflammatory response by hydrolyzing phospholipids to release arachidonic acid, a precursor for various pro-inflammatory mediators like prostaglandins and leukotrienes. nih.govresearchgate.net By inhibiting sPLA₂, this compound disrupts this key step in the arachidonic acid pathway, thereby reducing the production of these inflammatory signals. researchgate.netnih.gov Research indicates a selective inhibition profile against secretory PLA₂ enzymes, with limited or no interference with cytosolic PLA₂. researchgate.net

Data on the inhibitory activity of this compound against sPLA₂ has been reported, demonstrating its potency in this regard. mdpi.comresearchgate.net

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| This compound | Secretory PLA₂ (sPLA₂) | 0.8–1.9 | mdpi.comresearchgate.net |

This inhibition of sPLA₂ activity represents a significant mechanism by which this compound modulates biochemical pathways involved in inflammation. nih.govresearchgate.net

Molecular Modeling and Dynamics Simulations of Ligand-Target Interactions

Molecular modeling and dynamics simulations have been employed to gain a deeper understanding of the interaction between this compound and hGIIA PLA₂ at an atomic level. nih.govresearchgate.net3ds.commdpi.commdpi.comfrontiersin.orgnih.gov These computational techniques provide insights into the binding mode, stability of the ligand-target complex, and the dynamic behavior of the interaction over time. 3ds.commdpi.commdpi.comfrontiersin.org

Molecular modeling studies suggest that the γ-hydroxybutenolide ring of this compound plays a crucial role in chelating the catalytic calcium ion located within the active site of the enzyme. nih.govresearchgate.net This chelation is believed to be a key factor in the competitive inhibition mechanism. nih.govresearchgate.net Molecular dynamics simulations can further illuminate the flexibility of both the ligand and the target protein, providing a more realistic picture of the binding event than static models. 3ds.commdpi.commdpi.comfrontiersin.org Such simulations can help visualize the drug-target interactions, predict binding affinities, and evaluate how specific molecular features of this compound contribute to its binding to hGIIA PLA₂. 3ds.commdpi.com

Computational studies, including molecular modeling, have supported the proposed competitive inhibition mechanism and highlighted the importance of specific interactions, such as the chelation of the catalytic calcium ion, in the binding of this compound to its target enzyme. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Cladocoran a

Correlating Structural Features with Biological Potency

Contribution of the γ-Hydroxybutenolide Ring to Activity

A prominent structural feature of Cladocoran A is the γ-hydroxybutenolide ring. This moiety has been identified as a significant contributor to the biological activities of many sesterterpenoids, including this compound and B. oadoi.org Comparative studies have indicated that the presence of a γ-hydroxybutenolide unit can lead to increased activity compared to compounds featuring a furan (B31954) fragment. nih.gov Mechanistic studies have shown that the γ-hydroxybutenolide ring plays a crucial role in the interaction of this compound with its biological targets, particularly in the chelation of essential metal ions within enzyme active sites. chemistrydocs.comfrontiersin.org

Influence of Stereochemistry on Biological Effects

The stereochemistry of a molecule, referring to the three-dimensional arrangement of its atoms, is often critical for its biological activity due to the specific spatial requirements of interactions with biological macromolecules like proteins. The absolute stereochemistry of this compound has been a subject of investigation. nih.govresearchgate.net

Below is a table summarizing the cellular proliferation inhibitory activity of this compound and some of its epimers:

| Compound | IC₅₀ (µM) | Cell Lines Tested |

| 15-epi-ent-Cladocoran A | ~2 | Human leukemic and solid tumor cell lines |

| 15-epi-ent-Cladocoran B | ~2 | Human leukemic and solid tumor cell lines |

| 15,18-bisepi-ent-Cladocoran A | ~2 | Human leukemic and solid tumor cell lines |

| 15,18-bisepi-ent-Cladocoran B | ~2 | Human leukemic and solid tumor cell lines |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational approaches that aim to build mathematical models correlating a molecule's structural and physicochemical properties with its biological activity. These models can be used for predicting the activity of new compounds and guiding the design of molecules with enhanced efficacy.

Predictive Modeling for Bioactivity Optimization

Predictive modeling using QSAR involves developing statistical models based on a dataset of compounds with known structures and activities. These models can then be used to predict the biological activity of novel or untested compounds based on their structural descriptors. While QSAR is a widely used tool in drug discovery and optimization, the available research specifically detailing the application of comprehensive QSAR methodologies for predictive modeling focused solely on optimizing the bioactivity of this compound and a large series of its analogs was not found in the provided search results.

Rational Design of Enhanced Efficacy Compounds

Rational design based on SAR and potentially QSAR aims to modify the structure of a lead compound to improve its desired biological properties, such as potency, selectivity, or pharmacokinetic profile. The synthesis of epimers and bioconjugates of cladocoran-related sesterterpenoids nih.govmdpi.comnih.gov represents efforts towards rational design, exploring how structural variations impact activity. For instance, the observation that bioconjugation can increase activity nih.gov suggests a strategy for developing more potent derivatives. However, the detailed methodologies of how QSAR specifically guided the rational design of enhanced efficacy this compound compounds were not explicitly described in the provided information.

Mechanistic Insights from SAR Data

SAR studies provide crucial insights into the molecular mechanisms underlying a compound's biological activity by identifying which parts of the molecule are essential for its function. For this compound, SAR data has been particularly informative regarding its interaction with human group IIA phospholipase A2 (sPLA2-IIA).

Preclinical Research and Therapeutic Potential of Cladocoran a and Its Analogues

Early Stage Drug Discovery and Lead Optimization

The journey of a natural product from initial discovery to a potential clinical candidate is a meticulous process involving identification of a lead compound and its subsequent optimization to enhance its therapeutic properties.

A lead compound is a chemical starting point for drug design and development. Cladocoran A, by virtue of its structural similarity to dysidiolide (B1245104), is a compelling candidate for development as a novel therapeutic agent, particularly in the context of oncology. Dysidiolide was the first natural product identified as an inhibitor of Cdc25A, a dual-specificity phosphatase that plays a crucial role in cell cycle progression. nih.gov Overexpression of Cdc25A is a hallmark of various human cancers, making it an attractive target for cancer therapy. nih.govnih.gov

The inhibitory activity of dysidiolide against Cdc25A, with a reported IC50 value of 9.4 µM, establishes a clear biological target and a potential mechanism of action for structurally related compounds like this compound. nih.gov The γ-hydroxybutenolide moiety present in both molecules is believed to mimic the phosphate (B84403) group of the substrate, while the hydrophobic side chain is thought to interact with a hydrophobic groove near the active site of the enzyme. nih.gov This understanding provides a solid rationale for investigating this compound and its analogues as Cdc25A inhibitors.

Lead optimization is a critical phase in drug discovery that aims to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, several strategies can be envisioned based on the structure-activity relationship (SAR) studies of dysidiolide analogues. nih.gov

Systematic modification of different parts of the this compound scaffold could lead to analogues with improved therapeutic profiles. Key areas for modification include:

The Side Chains: Altering the length and functionality of the side chains could enhance binding affinity and selectivity for Cdc25A over other phosphatases.

The γ-Hydroxybutenolide Ring: This moiety is crucial for activity, but subtle modifications could fine-tune its interaction with the active site.

The synthesis of a library of this compound analogues and their subsequent screening would be a systematic approach to identify compounds with enhanced potency and more favorable drug-like properties.

| Molecular Scaffold | Potential Optimization Strategy | Desired Outcome |

| Decalin Core | Stereoselective synthesis of isomers | Improved target engagement |

| Side Chains | Variation of length and functional groups | Enhanced potency and selectivity |

| γ-Hydroxybutenolide Ring | Introduction of bioisosteric replacements | Maintained or improved activity with altered physicochemical properties |

In Vitro Efficacy Assessment

Before a compound can be considered for in vivo studies, its efficacy must be rigorously evaluated in controlled laboratory settings using in vitro models.

Cellular assays are fundamental tools for assessing the biological activity of a compound in a cellular context. For this compound and its analogues, a panel of cancer cell lines with known overexpression of Cdc25A would be appropriate for initial screening.

Key cellular assays would include:

Cytotoxicity Assays: To determine the concentration of the compound that inhibits cell growth by 50% (IC50). This provides a measure of the compound's potency.

Cell Cycle Analysis: To investigate whether the compound induces cell cycle arrest, which would be the expected outcome for a Cdc25A inhibitor. nih.gov

Apoptosis Assays: To determine if the compound induces programmed cell death in cancer cells.

The data from these assays would help to prioritize analogues for further development.

To confirm that this compound and its analogues act via the intended mechanism, detailed enzyme inhibition studies are necessary. These studies would involve purified Cdc25A enzyme and a suitable substrate.

The primary objectives of these studies would be to:

Determine the IC50 value: This quantifies the concentration of the inhibitor required to reduce the enzyme's activity by half.

Elucidate the mechanism of inhibition: Kinetic studies can reveal whether the inhibitor is competitive, non-competitive, or uncompetitive, providing valuable insights into its binding mode. nih.gov

Assess selectivity: The inhibitory activity against other phosphatases, particularly other members of the Cdc25 family (Cdc25B and Cdc25C), should be evaluated to determine the selectivity profile of the compound.

| Parameter | Experimental Method | Significance |

| IC50 | In vitro enzyme assay with varying inhibitor concentrations | Quantifies the potency of the inhibitor |

| Mechanism of Inhibition | Michaelis-Menten kinetics with and without inhibitor | Provides insight into the inhibitor's binding mode |

| Selectivity | In vitro enzyme assays with related phosphatases | Determines the specificity of the inhibitor for the target |

Preclinical In Vivo Studies (Conceptual Framework, not specific data)

Following successful in vitro evaluation, promising candidates would advance to preclinical in vivo studies to assess their efficacy and behavior in a living organism. While no specific in vivo data for this compound exists, a conceptual framework for such studies can be outlined based on standard practices for anticancer drug development and the known biology of Cdc25A.

The primary goals of preclinical in vivo studies for a this compound analogue would be to:

Evaluate antitumor efficacy: This is typically assessed in rodent models, such as mice bearing human tumor xenografts. aacrjournals.orgnih.gov The effect of the compound on tumor growth, size, and weight would be monitored over time.

Investigate the mechanism of action in vivo: This could involve analyzing tumor tissue from treated animals to confirm target engagement (e.g., inhibition of Cdc25A activity) and downstream effects (e.g., cell cycle arrest, apoptosis). nih.gov

Establish a preliminary pharmacokinetic profile: These studies would determine how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the animal model.

A typical preclinical in vivo study design for a this compound analogue might involve the following steps:

Model Selection: Nude mice subcutaneously implanted with a human cancer cell line known to overexpress Cdc25A.

Treatment Groups: A control group receiving a vehicle, and several treatment groups receiving different doses of the this compound analogue.

Efficacy Assessment: Regular measurement of tumor volume and body weight. At the end of the study, tumors would be excised, weighed, and processed for histological and molecular analysis.

Pharmacokinetic Analysis: Blood samples would be collected at various time points after drug administration to determine the compound's concentration in the plasma.

The results of these conceptual in vivo studies would be crucial for deciding whether a this compound analogue has the potential to be advanced into clinical trials.

Development of Relevant Animal Models for Disease States

Currently, there is no publicly available scientific literature detailing the development or use of animal models to study disease states related to the therapeutic potential of this compound. Research into this compound has primarily focused on its isolation, structural elucidation, and chemical synthesis.

Evaluation of Efficacy in Preclinical Models

There are no published studies on the evaluation of the efficacy of this compound in any preclinical models. A review of the available scientific literature indicates that the biological activity of this compound has not yet been reported. acs.org While its structural similarity to other compounds suggests it might have potential as a protein phosphatase or phospholipase A2 inhibitor, this has not been experimentally verified. acs.org

Table 1: Preclinical Efficacy Data for this compound

| Preclinical Model | Disease Indication | Outcome Measures | Results |

|---|---|---|---|

| No Data Available | No Data Available | No Data Available | No Data Available |

Translational Research Prospects

The journey of a novel compound from a basic discovery to a potential therapeutic application is a complex process that involves extensive preclinical and clinical research.

Bridging Basic Discoveries to Potential Therapeutic Applications

As of the current available data, the basic discovery of this compound has not yet been bridged to potential therapeutic applications. The initial research has successfully identified and synthesized the molecule. acs.orgacs.org However, a critical next step, the investigation of its biological activity, has not been documented in published literature. acs.org Consequently, the translational prospects for this compound remain hypothetical until its biological effects are characterized. Future research would need to focus on in vitro screening to identify any pharmacological activity, which would then inform the potential for further preclinical development.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Future Research Directions and Advanced Methodological Approaches

Advancements in Biosynthetic Pathway Elucidation

Understanding the biosynthetic pathways of marine natural products like Cladocoran A is fundamental for potential sustainable production and the discovery of related compounds. However, studying these pathways in complex marine organisms such as corals presents significant challenges.

Genetic and Enzymatic Studies of Cladocora cespitosa Secondary Metabolite Production

While Cladocora cespitosa is the natural source of this compound, detailed genetic and enzymatic studies specifically focused on the biosynthesis of this sesterterpenoid are not extensively documented in the available literature. rsc.orgresearchgate.netacs.orgnih.govscielo.brpherobase.comresearchgate.net Research in marine natural product biosynthesis often involves investigating the genetic machinery within the host organism and its associated symbionts, such as bacteria and microalgae, which are known to produce a significant diversity of secondary metabolites. mdpi.comnih.govmdpi.com Future studies could employ genomic and transcriptomic approaches to identify gene clusters potentially involved in the sesterterpenoid pathway within Cladocora cespitosa or its symbiotic partners. Enzymatic studies would then focus on isolating and characterizing the specific enzymes that catalyze key steps in the formation of the this compound skeleton and its characteristic γ-hydroxybutenolide moiety. Techniques such as enzyme assays, protein crystallography, and directed mutagenesis could provide insights into the catalytic mechanisms and substrate specificities, paving the way for potential biocatalytic applications. beilstein-journals.orgnih.gov

Biotechnological Approaches for Sustainable Production

The sustainable supply of marine natural products from their original sources can be limited by factors such as the slow growth of the host organism, environmental concerns related to harvesting, and the low natural abundance of the compound. mdpi.commdpi.com Biotechnological approaches offer promising avenues for the sustainable production of this compound. While specific methods for this compound are not widely reported, general strategies applicable to marine natural products include in vitro cell culture of the producing organism or its symbionts, and heterologous expression of the biosynthetic genes in a more amenable host organism like bacteria or yeast. nih.gov Advancements in synthetic biology and metabolic engineering could enable the reconstitution and optimization of the this compound biosynthetic pathway in a controlled environment, ensuring a reliable and scalable supply for further research and potential applications. nih.govmdpi.com

Innovations in Synthetic Chemistry

Chemical synthesis plays a vital role in confirming the structures of complex natural products and providing access to quantities needed for biological evaluation and analog development.

Green Chemistry Methodologies for Analog Preparation

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. gctlc.orgacs.org Applying green chemistry methodologies to the synthesis of this compound and its analogs is an important future direction. This could involve using environmentally benign solvents, developing catalytic processes to minimize waste, improving atom economy, and utilizing renewable feedstocks where possible. gctlc.orgacs.orgrsc.org For the preparation of this compound analogs, green chemistry approaches could focus on developing efficient and selective reactions that require fewer protecting groups and purification steps. acs.org Exploring biocatalysis or organocatalysis as alternatives to traditional metal-catalyzed reactions could also contribute to greener synthetic strategies. beilstein-journals.orgnih.govacs.org

Refined Biophysical and Computational Studies

Biophysical and computational methods are indispensable tools for understanding the molecular interactions of this compound and elucidating its mechanism of action.

Detailed research findings have emerged from studies investigating the interaction of this compound with human group IIA phospholipase A2 (PLA2). researchgate.netnih.govpublicationslist.orgmendeley.com These studies, utilizing a combination of biochemical approaches, mass spectrometry, and molecular modeling, suggest a competitive inhibition mechanism. nih.govpublicationslist.orgmendeley.com A key finding is the proposed role of the γ-hydroxybutenolide ring of this compound in chelating the catalytic calcium ion within the enzyme's active site. nih.govpublicationslist.orgmendeley.com

Refined computational studies, including molecular docking and molecular dynamics simulations, have been employed to provide a deeper understanding of the binding mode and the dynamics of the this compound-PLA2 complex. researchgate.netnih.govpublicationslist.orgmendeley.comresearchgate.netsci-hub.se Molecular docking helps predict the likely binding poses of this compound within the active site, while molecular dynamics simulations provide insights into the stability of the complex and the conformational changes that occur upon binding over time. wustl.eduarxiv.orgwikipedia.org

Further biophysical studies, such as surface plasmon resonance or isothermal titration calorimetry, could provide quantitative data on the binding affinity and kinetics of this compound with its biological targets. Computational techniques, including quantum mechanics/molecular mechanics (QM/MM) methods, could offer a more detailed understanding of the electronic interactions and catalytic events at the active site. researchgate.netsci-hub.se The integration of experimental biophysical data with advanced computational simulations will be crucial for building comprehensive models of this compound's molecular behavior and guiding the rational design of more potent and selective analogs.

High-Resolution Structural Biology of this compound-Target Complexes

Determining the high-resolution three-dimensional structures of this compound in complex with its biological targets is crucial for understanding the precise molecular mechanisms of its activity. Techniques such as X-ray crystallography and Cryo-electron microscopy (Cryo-EM) can provide atomic-level details of the binding interactions, including the specific amino acid residues involved in the interaction and the conformational changes induced upon binding. criver.comevotec.commdpi.comresearchgate.net This information is essential for structure-based drug design efforts aimed at optimizing this compound's potency, selectivity, and pharmacokinetic properties. criver.comresearchgate.net While structural studies of aptamer-protein complexes and other protein-ligand interactions are becoming more common, applying these techniques to natural products like this compound and its specific targets, such as human group IIA phospholipase A2, would provide invaluable insights into the molecular basis of its inhibitory activity. publicationslist.orgmdpi.com

Advanced Computational Modeling for Ligand Design

Advanced computational modeling techniques, including molecular docking, molecular dynamics simulations, and quantum mechanics methods, can complement structural biology studies and facilitate the design of novel ligands based on the this compound scaffold. manipal.edumdpi.comnih.govnih.gov These approaches can predict binding affinities, evaluate the stability of ligand-target complexes, and explore potential modifications to the this compound structure to enhance desired properties or reduce off-target effects. mdpi.comnih.govchemrxiv.org Computational methods can also be used for virtual screening of large chemical libraries to identify new compounds with similar binding characteristics to this compound or to design ligands that target specific binding pockets identified through structural studies. mdpi.comnih.govnih.gov The integration of protein-ligand interaction-focused generative frameworks in computational drug design holds promise for navigating ligand generation based on prior knowledge of favorable interactions within a binding pocket, which could be applied to the this compound scaffold. chemrxiv.org

Exploration of New Biological Targets and Polypharmacology

Given that natural products can exhibit polypharmacological profiles, interacting with multiple biological targets, future research should explore the full spectrum of this compound's biological activities and identify potential new targets beyond those already suggested. nih.govajol.inforesearchgate.net

Phenotype-Based Screening for Unidentified Biological Activities

Phenotype-based screening assays can be employed to identify novel biological activities of this compound in various cellular or organismal models without prior knowledge of the specific molecular targets. nih.govcriver.comdrughunter.comenamine.netbiorxiv.org By observing the effects of this compound on cellular phenotypes relevant to different disease states, researchers can uncover unanticipated therapeutic potentials. nih.govcriver.combiorxiv.org Subsequent target deconvolution strategies, which aim to identify the protein or proteins responsible for the observed phenotypic effect, would then be necessary. criver.comdrughunter.com This approach is particularly valuable for natural products where the full range of biological interactions may not be immediately apparent from their chemical structure. biorxiv.org

Investigating Off-Target Interactions and Selectivity Profiling

Comprehensive profiling of this compound's interactions with a broad range of biological targets is essential to understand its selectivity and identify potential off-target effects. researchgate.netcriver.comevotec.comnih.gov Techniques such as chemical proteomics, which can assess drug target engagement and selectivity on a proteome-wide scale, can be utilized to identify both intended and unintended protein interactions. evotec.comnih.gov Understanding off-target binding is crucial for assessing potential liabilities and can also reveal opportunities for drug repurposing or the development of multi-target therapies. researchgate.netcriver.comnih.gov Early identification of off-target interactions through in vitro pharmacological profiling can inform lead selection and influence downstream study design. researchgate.netcriver.com

Integration of Omics Technologies in Mechanistic Investigations

Integrating data from various omics technologies can provide a holistic view of the cellular and molecular changes induced by this compound treatment, offering deeper insights into its mechanisms of action. frontiersin.orgmdpi.comresearchgate.netnih.govnih.gov

Proteomics, Metabolomics, and Transcriptomics for Comprehensive Understanding

Transcriptomics: Analyzing changes in gene expression levels (mRNA) upon this compound exposure can reveal the signaling pathways and biological processes that are affected. frontiersin.orgmdpi.comresearchgate.netnih.govnih.gov This provides a broad overview of the cellular response at the transcriptional level. mdpi.comnih.gov

Proteomics: Studying alterations in protein abundance and post-translational modifications can provide direct evidence of the molecular targets and downstream protein networks modulated by this compound. frontiersin.orgmdpi.comresearchgate.netnih.govnih.gov Chemical proteomics, as mentioned earlier, is particularly useful for identifying direct protein targets. evotec.comnih.gov

Metabolomics: Profiling changes in the levels of small molecule metabolites can provide insights into the metabolic pathways that are perturbed by this compound. frontiersin.orgresearchgate.netnih.govnih.gov This can help to understand the functional consequences of target modulation and identify biomarkers of response. frontiersin.orgresearchgate.netnih.gov

Emerging Research Paradigms in Natural Product Drug Discovery

The vast chemical diversity found in natural products presents both immense opportunity and significant challenges for drug discovery. Traditional screening methods are often time-consuming and resource-intensive, making the comprehensive evaluation of natural product libraries a formidable task. Emerging research paradigms, particularly those leveraging computational power, are becoming indispensable for navigating this complexity and accelerating the identification of promising drug candidates.

Q & A

Q. How can researchers systematically identify understudied pharmacological pathways of Cladocoran A through literature reviews?

Methodological Answer:

- Conduct a systematic review using databases like PubMed and Web of Science, prioritizing peer-reviewed studies indexed in authoritative journals (e.g., Index Medicus).

- Apply keyword filters (e.g., "this compound," "biosynthesis," "mechanism of action") and exclude non-relevant studies. Use tools like PRISMA frameworks to map gaps .

- Analyze citation networks to identify underexplored pathways (e.g., metabolic byproducts or receptor binding specificity). Highlight discrepancies in reported bioactivity data .

What criteria should guide the formulation of focused research questions for this compound studies?

Methodological Answer:

- Ensure questions are specific (e.g., "How does this compound modulate mitochondrial ROS in in vitro models?"), actionable (feasible with available methods), and novel (addressing literature gaps) .

- Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) to structure hypotheses .

- Avoid overly broad questions (e.g., "What are this compound's effects?") or binary yes/no inquiries .

Q. What are critical considerations for designing in vivo experiments to assess this compound toxicity?

Methodological Answer:

- Define clear endpoints (e.g., LD50, histopathological changes) and control groups (vehicle-only and positive controls).

- Standardize dosing regimens (e.g., acute vs. chronic exposure) and animal models (species, strain, age) to ensure reproducibility .

- Use randomized block designs to minimize bias and power analyses to determine sample sizes .

Advanced Research Questions

Q. How can conflicting data on this compound’s enantiomeric activity be reconciled using advanced analytical techniques?

Methodological Answer:

- Perform chiral separation via HPLC or SFC to isolate enantiomers. Validate purity using NMR and mass spectrometry .

- Compare bioactivity of individual enantiomers in parallel assays (e.g., enzyme inhibition, cell viability).

- Apply meta-analysis to resolve contradictions: calculate effect sizes across studies and assess heterogeneity sources (e.g., assay conditions, compound purity) .

Q. What statistical methods are optimal for analyzing non-linear dose-response relationships in this compound studies?

Methodological Answer:

Q. How can researchers validate novel synthesis protocols for this compound derivatives while ensuring reproducibility?

Methodological Answer:

- Document synthesis steps exhaustively (reagents, catalysts, reaction conditions) in supplementary materials.

- Share raw spectral data (NMR, IR) in public repositories (e.g., Zenodo) for independent verification .

- Collaborate with third-party labs for cross-validation of yields and purity .

Q. What interdisciplinary approaches are effective for studying this compound’s ecological impacts?

Methodological Answer:

Q. How can researchers address reproducibility challenges in this compound’s in vitro assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.